![molecular formula C23H21N5O5S B2513514 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide CAS No. 1223812-19-8](/img/structure/B2513514.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C23H21N5O5S and its molecular weight is 479.51. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- CHEMBL4547099 has shown promise as an anticancer agent. Research studies have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary results suggest that it may inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells .
- In vitro studies have explored the antimicrobial potential of CHEMBL4547099. It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. Researchers are investigating its mechanism of action and potential clinical applications in treating infections .
- Some studies have focused on CHEMBL4547099’s neuroprotective properties. It appears to modulate neuronal pathways and protect against oxidative stress, making it a candidate for neurodegenerative disease research. Further investigations are needed to elucidate its precise mechanisms and therapeutic potential .
- CHEMBL4547099 exhibits anti-inflammatory effects by inhibiting specific inflammatory pathways. Researchers are exploring its use in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
- Preliminary data suggest that CHEMBL4547099 may have cardiovascular benefits. It could potentially regulate blood pressure, reduce oxidative stress, and improve endothelial function. Ongoing studies aim to validate these findings and explore its cardiovascular applications .
- Researchers have investigated CHEMBL4547099’s impact on metabolic pathways, insulin sensitivity, and glucose homeostasis. It may play a role in managing metabolic syndrome and type 2 diabetes. Clinical trials are underway to assess its efficacy .
- Beyond biological applications, CHEMBL4547099 serves as an interesting case for chemoinformatics and drug design. Its unique structure and potential interactions with target proteins make it a subject of computational studies. Researchers use it to validate algorithms and explore ligand-receptor interactions .
Anticancer Properties
Antimicrobial Activity
Neuroprotective Effects
Anti-inflammatory Activity
Cardiovascular Applications
Metabolic Syndrome and Diabetes Research
Chemoinformatics and Drug Design
Mechanism of Action
Target of Action
This involves identifying the specific proteins or enzymes in the body that the compound interacts with. These targets are often identified through a combination of experimental studies and computational predictions .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit the target’s function, enhance it, or modify it in some other way. This is often studied using techniques like X-ray crystallography or NMR spectroscopy to understand the molecular details of the interaction .
Biochemical Pathways
The compound’s effects on biochemical pathways are studied. This involves looking at how the compound’s interaction with its target affects the larger network of biochemical reactions in the cell .
Pharmacokinetics
This involves studying how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Various experimental techniques, including in vitro studies, animal models, and clinical trials, are used to study these properties .
Result of Action
This involves studying the overall effects of the compound on the cell or organism. This could include changes in gene expression, cellular morphology, or behavior. These effects are often studied using a combination of microscopy, gene expression profiling, and other techniques .
Action Environment
This involves studying how various environmental factors, such as temperature, pH, and the presence of other molecules, affect the compound’s stability and activity .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-2-31-17-6-4-16(5-7-17)27-9-10-28-21(22(27)30)25-26-23(28)34-14-20(29)24-15-3-8-18-19(13-15)33-12-11-32-18/h3-10,13H,2,11-12,14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUCDWQUBMFWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide |
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